molecular formula C11H16ClNO B1397795 (3-Chloro-2-propoxy-benzyl)-methyl-amine CAS No. 894851-33-3

(3-Chloro-2-propoxy-benzyl)-methyl-amine

Cat. No. B1397795
CAS RN: 894851-33-3
M. Wt: 213.7 g/mol
InChI Key: PNGQEHVLXLJETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-2-propoxy-benzyl)-methyl-amine, commonly known as 3-CPBA, is an organic compound and amine that is used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid that is soluble in water and most organic solvents. 3-CPBA is a versatile compound and has a wide range of uses in organic synthesis and as a reagent in chemical reactions. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Organic Synthesis Applications

A significant area of application for compounds related to "(3-Chloro-2-propoxy-benzyl)-methyl-amine" involves organic synthesis, where they serve as intermediates or reactants in the synthesis of complex molecules. For instance, the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole showcases the use of similar compounds. These derivatives were prepared through a series of reactions starting from 1-methyl-1H-benzimidazol-2-amine, highlighting the utility of such compounds in synthesizing bioactive molecules with potential antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Material Science and Polymer Research

In material science, compounds with similar structures are used in the development of advanced materials. A study on "Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine" explores the use of renewable building blocks to enhance the reactivity of molecules towards benzoxazine ring formation. This research underscores the potential of using sustainable alternatives to traditional phenol derivatives for producing materials with desirable thermal and thermo-mechanical properties, paving the way for applications in various domains, including coatings and adhesives (Trejo-Machin et al., 2017).

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical sector, derivatives of "this compound" find applications in drug discovery and development. The synthesis and evaluation of antimicrobial activity of quinoxaline derivatives, for instance, demonstrate the role of such compounds in generating new therapeutic agents. Replacing the chlorine atom with an ether linkage on a benzene ring has been explored to optimize antimicrobial activity, indicating the versatility of these compounds in designing drugs with specific biological activities (Singh et al., 2010).

Corrosion Inhibition

Another fascinating application is in corrosion inhibition, where Schiff bases derived from similar compounds are studied for their efficacy in protecting metals in acidic environments. This research is crucial for industries where metal corrosion can lead to significant economic losses and safety hazards. The effectiveness of these inhibitors at low concentrations suggests potential for developing efficient, environmentally friendly corrosion protection strategies (Ashassi-Sorkhabi et al., 2005).

properties

IUPAC Name

1-(3-chloro-2-propoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-7-14-11-9(8-13-2)5-4-6-10(11)12/h4-6,13H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGQEHVLXLJETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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